N1,N3-dimethylcyclohexane-1,3-diamine (CAS 2077-90-9 for the free base, 885280-64-8 for the cis/trans mixture) is a highly versatile cycloaliphatic bis-secondary amine . Characterized by its rigid cyclohexane core and two N-methylated amine groups, it exhibits distinct steric and electronic properties compared to standard primary diamines. In industrial procurement, it is primarily valued as a specialized crosslinking agent, a precursor for modified block copolymers, and a structurally constrained ligand in advanced materials [1]. Its secondary amine functionality inherently lowers its nucleophilic reactivity, providing extended pot lives in polymer curing, while its specific spatial geometry makes it an optimal spacer for inducing targeted lattice distortions in low-dimensional perovskites and preventing oligomerization in liquid organic hydrogen carriers (LOHCs) .
Substituting N1,N3-dimethylcyclohexane-1,3-diamine with its unmethylated primary analog (1,3-cyclohexanediamine) or linear secondary diamines fundamentally disrupts both reaction kinetics and spatial packing. In polymer synthesis and epoxy/polyurea formulations, primary amines react too rapidly with electrophiles (such as isocyanates or maleic anhydride), leading to premature gelation, poor processability, and severe viscosity spikes [1]. In crystallographic and optoelectronic applications, linear or less sterically hindered spacers fail to induce the critical <150° octahedral tilt required for broadband white-light emission in perovskites, instead yielding flat structures with pure narrowband emission [2]. Furthermore, in catalytic dehydrogenation, lacking the N-methyl capping groups allows imine intermediates to undergo irreversible cyclization and oligomerization, destroying the cyclability of the hydrogen storage system [3].
When modifying maleic anhydride-functionalized block copolymers, the secondary amine nature of N1,N3-dimethylcyclohexane-1,3-diamine provides a significantly lower second-order reaction rate constant compared to primary diamines [1]. This controlled reactivity prevents excessive crosslinking during melt processing. Quantitative evaluations demonstrate that polymers modified with this secondary diamine retain a Melt Flow Rate (MFR) of at least 0.1 times the original unmodified polymer's MFR, whereas substitution with an unmethylated primary amine (-NH2) results in rapid gelation and a near-total loss of melt flow processability [1].
| Evidence Dimension | Melt Flow Rate (MFR) retention after reaction with maleic anhydride groups |
| Target Compound Data | Retains ≥10% of initial MFR (0.1x or more), maintaining melt processability |
| Comparator Or Baseline | Primary diamines (e.g., 1,3-cyclohexanediamine) (<10% MFR retention) |
| Quantified Difference | Primary amines cause near-complete loss of MFR (<0.1x) due to uncontrolled rapid crosslinking |
| Conditions | Measured at 230°C under a 2.16 kg load during reactive compounding |
Enables the successful reactive extrusion and compounding of modified block copolymers without premature gelation or equipment fouling.
In the synthesis of low-dimensional lead halide perovskites, the steric bulk of the cis-1,3-bis(methylamino)cyclohexane (cis-CyBMA) cation forces a significant structural distortion in the inorganic framework [1]. X-ray diffraction and photoluminescence studies show that (cis-CyBMA)PbBr4 exhibits a severe octahedral tilt with a Pb-Br-Pb average bond angle of <150°. This distortion traps excitons, resulting in a combination of narrow and broadband white-light emission with a Full-Width at Half-Maximum (FWHM) exceeding 100 nm. In contrast, standard linear spacers like n-butylammonium (BA) form close-to-ideal geometries with >150° angles, yielding exclusively free-excitonic narrowband emission (FWHM ~20 nm) [1].
| Evidence Dimension | Pb-Br-Pb bond angle and Photoluminescence FWHM |
| Target Compound Data | (cis-CyBMA)PbBr4 exhibits <150° bond angle and FWHM >100 nm (broadband white light) |
| Comparator Or Baseline | BA2PbBr4 (n-butylammonium) (>150° bond angle, FWHM ~20 nm) |
| Quantified Difference | >80 nm increase in FWHM and >1 eV Stokes shift due to induced structural distortion |
| Conditions | Room-temperature photoluminescence of <100>-oriented 2D perovskite single crystals |
Allows optoelectronic engineers to procure a single-component organic spacer that intrinsically generates white light for LEDs and scintillators, avoiding complex mixed-halide doping.
Liquid organic hydrogen carriers (LOHCs) require high reversibility during catalytic dehydrogenation. When 1,3-bis(methylamino)cyclohexane is utilized, it releases approximately 3 wt.% H2 under catalytic conditions [1]. Crucially, the presence of the N-methyl groups prevents the undesired coupling of reactive imine (CH=NH) intermediates. Unmethylated primary cycloaliphatic diamines are highly prone to irreversible cyclization and oligomerization during the dehydrogenation phase, which rapidly degrades the carrier capacity over multiple cycles. The N,N'-dimethyl substitution ensures the structural integrity of the carrier is maintained post-dehydrogenation [1].
| Evidence Dimension | Carrier degradation via imine coupling during dehydrogenation |
| Target Compound Data | N-methylated structure suppresses intermediate coupling, enabling reversible cycling with ~3 wt.% H2 release |
| Comparator Or Baseline | Unsubstituted primary cycloaliphatic diamines (rapid irreversible oligomerization) |
| Quantified Difference | Primary amines undergo rapid irreversible oligomerization, leading to near-total loss of cyclability |
| Conditions | Catalytic dehydrogenation conditions for liquid-phase hydrogen storage |
Critical for the procurement of stable, multi-cycle liquid organic hydrogen carriers where material degradation directly dictates system lifetime.
Where this compound is the right choice for modifying maleic anhydride-grafted polymers. Its secondary amine functionality prevents premature gelation and maintains a usable melt flow rate during compounding, unlike highly reactive primary diamines [1].
Where this compound is the right choice as a bulky organic spacer to induce the specific <150° Pb-Br-Pb octahedral tilt required for broadband, highly Stokes-shifted photoluminescence in next-generation LEDs and scintillators [2].
Where this compound is the right choice as a chain extender or curing agent, providing extended pot life and controlled reaction kinetics compared to highly reactive primary diamines, ensuring defect-free application in industrial coatings [1].
Where this compound is the right choice for catalytic hydrogen storage systems, as its N-methyl groups prevent irreversible oligomerization during the dehydrogenation cycle, ensuring long-term cyclability [3].